(S)-LTGO-33

Pain Research Ion Channel Pharmacology Selectivity Profiling

Select (S)-LTGO-33 for unmatched state-independent NaV1.8 inhibition, maintaining potency during high-frequency firing unlike VX-548 or A-803467. Its >600-fold selectivity window ensures clean target validation in human/primate DRG neurons and pain disorder variant studies. This unique allosteric VSDII binding profile makes it a non-interchangeable, essential reference probe.

Molecular Formula C21H17F4N3O3S
Molecular Weight 467.4 g/mol
Cat. No. B12383538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-LTGO-33
Molecular FormulaC21H17F4N3O3S
Molecular Weight467.4 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)OC2=C(C=C(C=N2)C(F)(F)F)C(=O)NC3=CC(=CC=C3)S(=N)(=O)C
InChIInChI=1S/C21H17F4N3O3S/c1-12-8-14(22)6-7-18(12)31-20-17(9-13(11-27-20)21(23,24)25)19(29)28-15-4-3-5-16(10-15)32(2,26)30/h3-11,26H,1-2H3,(H,28,29)/t32-/m1/s1
InChIKeyIIJWTXGHWFZLBF-JGCGQSQUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-LTGO-33: A High-Selectivity Nav1.8 Inhibitor for Pain Research with a Novel Mechanism of Action


(S)-LTGO-33 is a small molecule inhibitor of the voltage-gated sodium channel NaV1.8, a genetically and pharmacologically validated target for the development of novel analgesics [1]. It is characterized by its nanomolar potency, an unprecedented >600-fold selectivity window over other human sodium channel isoforms (NaV1.1-NaV1.7 and NaV1.9), and a unique, state-independent mechanism of action that differentiates it from prior pore-blocking inhibitors [2]. The compound has demonstrated a distinct species specificity for primate NaV1.8, effectively inhibiting action potential firing in human dorsal root ganglia (DRG) neurons [3].

(S)-LTGO-33 Procurement: Why It Cannot Be Interchanged with Older or Generic Nav1.8 Inhibitors


The assumption that all NaV1.8 inhibitors are functionally equivalent is not supported by empirical data. Older inhibitors such as A-803467 and PF-01247324 exhibit lower selectivity margins (>100-fold and ~50-fold, respectively) and preferentially target the inactivated state of the channel via the pore region [1]. More recent clinical-stage compounds like VX-150 and VX-548 demonstrate 'reverse use-dependence,' where inhibition is relieved during high-frequency neuronal firing [2]. In stark contrast, (S)-LTGO-33 maintains inhibition during action potential trains due to its unique binding site in the voltage-sensor domain and its state-independent mechanism, which provides a distinct and non-interchangeable pharmacological profile [3]. Substituting (S)-LTGO-33 with a generic alternative will not replicate these specific biophysical and selectivity characteristics, which are critical for studies involving species-specific pain models or high-frequency neuronal firing.

(S)-LTGO-33 Quantitative Evidence Guide: Verifiable Differentiation from Nav1.8 Inhibitor Comparators


(S)-LTGO-33 Isoform Selectivity: A 600-Fold Window Over A-803467 and PF-01247324

(S)-LTGO-33 exhibits over 600-fold selectivity for NaV1.8 against a broad panel of human sodium channel isoforms (NaV1.1–NaV1.7 and NaV1.9) [1]. This selectivity margin is significantly greater than that of the widely used comparator A-803467, which demonstrates only >100-fold selectivity against a more limited panel (NaV1.2, NaV1.3, NaV1.5, and NaV1.7) [2], and PF-01247324, which has ~50-fold selectivity over NaV1.5 and 65–100-fold selectivity over TTX-sensitive channels [3].

Pain Research Ion Channel Pharmacology Selectivity Profiling

(S)-LTGO-33 State-Independent Inhibition vs. State-Dependent VX-150 and VX-548

Unlike VX-150 and VX-548, which exhibit 'reverse use-dependence' where inhibition is relieved by repetitive depolarizations [1], (S)-LTGO-33 is a state-independent inhibitor. It demonstrates similar potencies against closed (resting) and inactivated states of the NaV1.8 channel [2]. Functionally, this results in no use-dependent relief of inhibition during action potential (AP) trains at 20 Hz and physiological temperature (37°C), in contrast to A-887826, which showed substantial relief under the same conditions [3].

Electrophysiology Mechanism of Action Pain Research

(S)-LTGO-33 Species Selectivity: Primate-Specific Potency vs. Rodent and Canine Nav1.8

(S)-LTGO-33 displays a distinct species selectivity profile, exhibiting high potency on primate (human and cynomolgus monkey) NaV1.8 but markedly reduced potency on rodent (mouse, rat) and dog NaV1.8 [1]. This is a differentiating feature from compounds like PF-01247324 and A-803467, which are known to potently inhibit rodent NaV1.8 channels and have been extensively characterized in rodent pain models [2]. (S)-LTGO-33 inhibited native NaV1.8 currents in human DRG neurons with an IC50 of 44 nM , while its potency on rodent and dog DRG neurons was significantly reduced [1].

Species Selectivity Translational Research Electrophysiology

(S)-LTGO-33 Binding Site: A Unique Interaction in the VSDII Cleft

(S)-LTGO-33 binds to a unique and previously undescribed site in the extracellular cleft of the second voltage-sensing domain (VSDII) of the NaV1.8 channel to stabilize its deactivated state and prevent channel opening [1]. This mechanism is fundamentally different from that of older inhibitors like A-803467 and PF-01247324, which are state-dependent pore blockers that preferentially interact with the inactivated state of the channel [2]. This novel interaction site and mechanism are being leveraged by other new-generation inhibitors, confirming its distinct pharmacological class [3].

Binding Site Mapping Mechanism of Action Ion Channel Pharmacology

(S)-LTGO-33 Equipotent Inhibition of Wild-Type and Pain-Associated NaV1.8 Variants

(S)-LTGO-33 has been shown to equally inhibit wild-type NaV1.8 channels and multiple NaV1.8 variants that are associated with human pain disorders [1]. This consistent potency across channel polymorphisms is a key attribute, ensuring reliable activity regardless of genetic variation. While this is a desirable feature for a tool compound, a similar comprehensive analysis has not been widely reported for all comparator compounds like A-803467 or PF-01247324, making it a specific, data-backed claim for (S)-LTGO-33.

Pharmacogenomics Pain Research Target Validation

Validated (S)-LTGO-33 Application Scenarios in Pain and Ion Channel Research


High-Selectivity Profiling for Target Validation in Human-Derived Tissues

The >600-fold selectivity margin of (S)-LTGO-33 over other human sodium channel isoforms makes it an optimal tool for experiments requiring clean target validation in human or primate tissue. Its low off-target potential ensures that any observed phenotypic changes can be attributed with high confidence to NaV1.8 inhibition. This is particularly valuable when using precious human DRG neuron cultures, where non-specific effects from less selective inhibitors could confound results [1].

Mechanistic Electrophysiology Studies Requiring State-Independent Block

Researchers investigating the precise role of NaV1.8 in action potential generation under high-frequency firing conditions should select (S)-LTGO-33. Its unique state-independent mechanism ensures that channel inhibition is not relieved during repetitive neuronal activity, a critical distinction from compounds like VX-150, VX-548, and A-887826 [2]. This allows for accurate modeling of pathological pain states characterized by hyperexcitability.

Investigating the VSDII Interaction Site and Mechanism of Action

(S)-LTGO-33 serves as the prototypical chemical probe for studying the novel allosteric site in the VSDII cleft. For laboratories exploring structure-function relationships of voltage-gated sodium channels or screening for next-generation inhibitors with similar mechanisms, (S)-LTGO-33 is an essential reference compound. Its use can validate and contextualize findings on newer inhibitors that leverage the same binding pocket [3].

Studies of NaV1.8 Variants and Personalized Pain Medicine

Given its demonstrated equipotent inhibition across multiple wild-type and human pain disorder-associated NaV1.8 variants, (S)-LTGO-33 is an ideal tool for pharmacogenomic studies. It ensures consistent target engagement across different genetic backgrounds, enabling researchers to study variant-specific pharmacology without the confounding variable of differential inhibitor potency [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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